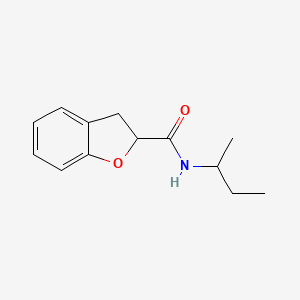
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide, also known as FCPCA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the cannabinoid receptor subtype 2 (CB2), which is primarily found in immune cells. The CB2 receptor plays a crucial role in regulating the immune system, and the activation of this receptor has been shown to have anti-inflammatory and immunomodulatory effects.
Applications De Recherche Scientifique
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been extensively used in scientific research to study the CB2 receptor and its role in the immune system. The compound has been used in various in vitro and in vivo studies to investigate the anti-inflammatory and immunomodulatory effects of CB2 receptor activation. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been used in studies on the potential therapeutic applications of CB2 receptor agonists in various diseases, including inflammation, pain, and cancer.
Mécanisme D'action
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide binds to the CB2 receptor and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines, such as IL-10. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation, which can help reduce tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is a potent and selective agonist for the CB2 receptor, which makes it an ideal tool for studying the role of this receptor in the immune system. The compound has been extensively characterized in vitro and in vivo, and its effects on immune cells have been well-documented. However, one limitation of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide and CB2 receptor agonists. One area of research is the development of more potent and selective CB2 receptor agonists that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of the CB2 receptor in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentanecarboxamide ring, and the introduction of the fluorine and methoxy substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The detailed synthesis method can be found in the literature.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12-7-6-10(8-11(12)14)15-13(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWABQEXJNOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)





![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)



![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)